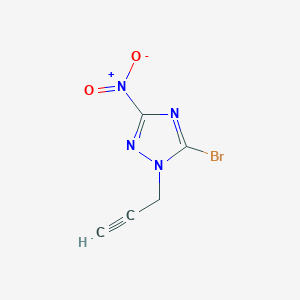![molecular formula C16H21NO2 B366610 Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate CAS No. 632292-37-6](/img/structure/B366610.png)
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate, also known as EMPC, is an organic compound used in a variety of scientific research applications. It is an aromatic amine with a cyclohexane ring, and is a derivative of cyclohexanecarboxylic acid. EMPC is a versatile compound with many potential applications in organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound is central to research exploring the synthesis of complex molecules, demonstrating versatility in chemical reactions. For instance, a study by Wilamowski et al. (1995) describes the cyclization of related compounds to produce 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives, showcasing the compound's role in synthetic organic chemistry (J. Wilamowski et al., 1995). Similarly, Sapnakumari et al. (2014) synthesized and characterized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, highlighting the compound's structural features through various analytical techniques (M. Sapnakumari et al., 2014).
Pharmaceutical Applications
Research on ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate also extends into the pharmaceutical domain. Kubicki et al. (2000) investigated the hydrogen bonding in anticonvulsant enaminones, which are structurally related to the compound, providing insights into the molecular interactions that contribute to their biological activity (M. Kubicki et al., 2000). Furthermore, Eddington et al. (2003) explored the synthesis and anticonvulsant evaluation of similar compounds, demonstrating their potential in developing new therapeutic agents (N. Eddington et al., 2003).
Material Science Applications
The compound also finds applications in material science, as evidenced by Rashmi et al. (2021), who studied the ultrafast nonlinear optical properties of cyclohexenone carboxylate derivatives. This research suggests the compound's potential use as organic saturable absorbers due to its significant nonlinear optical properties (M. Rashmi et al., 2021).
Propriétés
IUPAC Name |
ethyl 2-(4-methylanilino)cyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-19-16(18)14-6-4-5-7-15(14)17-13-10-8-12(2)9-11-13/h8-11,17H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSBEMQDJJFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-(4-morpholinyl)benzoic acid](/img/structure/B366531.png)
![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)

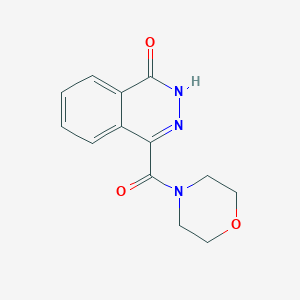
![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)
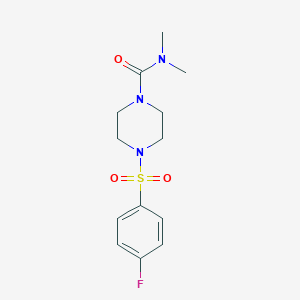
![3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B366618.png)

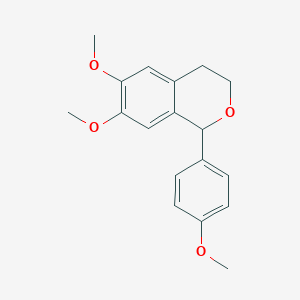
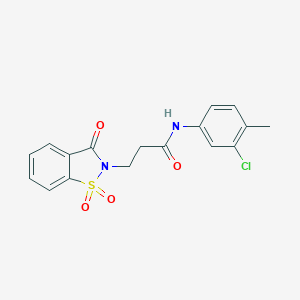
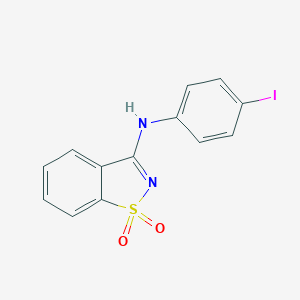
![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)
![2-[3-chloro-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B366664.png)
